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Compound of Interest

4-(2,2,2-
Compound Name: ) _ S
Trifluoroacetamido)butanoic acid

cat. No.: B1296073

CAS Number: 50632-83-2

This technical guide provides a comprehensive overview of 4-(2,2,2-
Trifluoroacetamido)butanoic acid, a specialized organic compound with applications in
research and drug development. The document details its chemical properties, a representative
synthesis protocol, and its potential biological significance, particularly in the context of
medicinal chemistry.

Chemical and Physical Properties

4-(2,2,2-Trifluoroacetamido)butanoic acid, also known as N-(Trifluoroacetyl)-y-aminobutyric
acid, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in
the mammalian brain.[1] The incorporation of a trifluoroacetamide group significantly influences
the molecule's electronic properties, stability, and potential biological interactions.[1] It is
recognized as a valuable fragment molecule and building block for the synthesis of more
complex bioactive compounds in drug discovery programs.[2]

Table 1: Physicochemical Data for 4-(2,2,2-Trifluoroacetamido)butanoic Acid
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Property Value Source
CAS Number 50632-83-2 [3]
Molecular Formula CeHsFsNO3 [4]
Molecular Weight 199.13 g/mol [4]
4-[(2,2,2-
IUPAC Name trifluoroacetyl)amino]butanoic [1]
acid

N-(Trifluoroacetyl)-y-

aminobutyric acid, 4- ] ]
Synonyms ) ) ) Chemical Supplier Catalogs
[(trifluoroacetyl)amino]butanoic

acid
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A
pKa Data not available N/A

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for 4-(2,2,2-Trifluoroacetamido)butanoic
acid is not readily available in the searched literature, a standard and reliable method would
involve the N-acylation of 4-aminobutanoic acid (GABA). The following is a representative
experimental protocol based on well-established organic synthesis principles.

Reaction: Acylation of 4-aminobutanoic acid with ethyl trifluoroacetate.
Materials:

e 4-aminobutanoic acid (GABA)

o Ethyl trifluoroacetate

o Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Hydrochloric acid (HCI), 1M solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
aminobutanoic acid in the chosen anhydrous solvent.

Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine
to the solution. This will deprotonate the carboxylic acid and neutralize the acid formed
during the reaction.

Acylation: Cool the mixture in an ice bath. Slowly add ethyl trifluoroacetate (approximately
1.0 to 1.2 equivalents) to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several
hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

Work-up:

o Once the reaction is complete, acidify the mixture with 1M HCI to a pH of approximately 2-
3.

o

Transfer the mixture to a separatory funnel and extract the product with a suitable organic
solvent, such as ethyl acetate (3x).

o

Combine the organic layers and wash with brine.

[¢]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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o Filter off the drying agent.

 Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
crude product can then be purified by recrystallization or column chromatography to yield
pure 4-(2,2,2-Trifluoroacetamido)butanoic acid.

Biological Activity and Applications

The trifluoromethyl group is a key feature, known to enhance molecular stability and acidity,
which can influence reactivity and interactions with biological targets.[1] This compound is of
interest for its potential applications in medicinal chemistry and as a biochemical probe for
studying enzyme inhibition and metabolic pathways.[1]

Potential as a Histone Deacetylase (HDAC) Inhibitor

The parent molecule, butanoic acid (butyrate), is a well-documented inhibitor of histone
deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues
on histones, leading to chromatin condensation and transcriptional repression. By inhibiting
HDACSs, butyrate causes hyperacetylation of histones, which results in a more open chromatin
structure, allowing for the transcription of genes involved in cell cycle arrest, differentiation, and
apoptosis. This mechanism is a key area of research in cancer therapy.

Given the structural similarity of 4-(2,2,2-Trifluoroacetamido)butanoic acid to butanoic acid, it
Is plausible that it may also exhibit HDAC inhibitory activity. The trifluoroacetyl group may
influence the compound's potency and selectivity for different HDAC isoforms.
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Caption: Proposed mechanism of HDAC inhibition.

Application in Fragment-Based Drug Discovery

As a fragment molecule, 4-(2,2,2-Trifluoroacetamido)butanoic acid can be used in fragment-

based drug discovery (FBDD). This approach involves screening small, low-complexity

molecules (fragments) for weak binding to a biological target. Hits from this screen can then be

optimized and grown into more potent lead compounds. The trifluoromethyl and carboxylic acid

moieties of this compound provide distinct interaction points (hydrogen bond donors/acceptors,

electrostatic interactions) that can be explored in FBDD campaigns.
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Caption: General workflow for fragment-based drug discovery.

Spectroscopic Data

At present, public databases do not contain experimental spectroscopic data (NMR, IR, Mass
Spectrometry) for 4-(2,2,2-Trifluoroacetamido)butanoic acid. Researchers are advised to
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acquire this data upon synthesis or purchase of the compound for characterization and quality
control.

Conclusion

4-(2,2,2-Trifluoroacetamido)butanoic acid is a valuable chemical entity for researchers in
medicinal chemistry and drug development. Its structural relationship to the neurotransmitter
GABA and the HDAC inhibitor butanoic acid suggests intriguing possibilities for its biological
activity. While detailed experimental data is sparse in the public domain, its utility as a synthetic
building block and a fragment for screening is well-recognized. Further investigation into its
physicochemical and biological properties is warranted to fully explore its potential in
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.4-(2,2,2-Trifluoroacetamido)butanoic Acid [benchchem.com]

e 2. biocat.com [biocat.com]

o 3.50632-83-2|4-(2,2,2-Trifluoroacetamido)butanoic acid|BLD Pharm [bldpharm.com]

o 4. 4-(2,2,2-TrifluoroacetaMido)butanoic acid CAS#: 50632-83-2 [m.chemicalbook.com]

 To cite this document: BenchChem. [Technical Guide: 4-(2,2,2-Trifluoroacetamido)butanoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296073#4-2-2-2-trifluoroacetamido-butanoic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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